![molecular formula C8H4ClNO2 B2769438 5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde CAS No. 2418676-98-7](/img/structure/B2769438.png)

5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

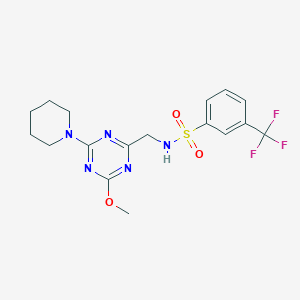

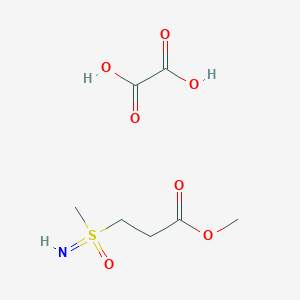

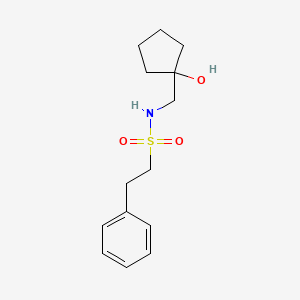

5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde is an organic compound with the empirical formula C8H4ClNO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of 5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde is 181.58 . The SMILES string representation is Clc1cnc2oc(C=O)cc2c1 . The InChI representation is 1S/C8H4ClNO2/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H .Physical And Chemical Properties Analysis

5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde is a solid substance . It has a molecular weight of 181.58 .Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the utility of related chloropyridine carbaldehydes in synthesizing novel heterocyclic compounds. For instance, the Vilsmeier–Haack reaction has been used to synthesize chloropyrazolopyridine carbaldehydes, which are then further processed to produce chalcone analogues and dipyrazolopyridines, showcasing the potential for creating complex organic structures from chloropyridine carbaldehydes (Quiroga et al., 2010). Additionally, the synthesis of benzofuro[3,2-c]pyridine derivatives through coordination reactions highlights the compound's role in forming complex heterocyclic frameworks, further emphasizing its importance in synthetic organic chemistry (Mojumdar et al., 2009).

Material Science Applications

In material science, compounds related to 5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde have been utilized in the synthesis of novel materials. For example, atom transfer radical polymerization has employed pyridinecarbaldehyde imines, demonstrating the compound's potential in polymer chemistry and its contribution to developing new polymeric materials (Haddleton et al., 1997).

Coordination Chemistry

The compound's analogs have found applications in coordination chemistry, forming complexes with metals such as copper and ruthenium. These complexes have been studied for their structural properties and potential applications in catalysis and materials science (Lobana et al., 2008). The ability to form these complexes underlines the compound's versatility and its potential in designing metal-organic frameworks and other coordination compounds.

Analytical Chemistry Applications

In analytical chemistry, derivatives of pyridine carbaldehydes have been used as selective reagents for metal ion extraction and determination, showcasing the compound's utility in developing analytical methodologies and its potential for use in environmental monitoring and quality control processes (Gallego et al., 1979).

Safety And Hazards

properties

IUPAC Name |

5-chlorofuro[3,2-b]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-8-2-1-7-6(10-8)3-5(4-11)12-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZBLSHJUTWXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1OC(=C2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate](/img/structure/B2769356.png)

![N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2769368.png)

![N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2769371.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2769374.png)

![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)